molecular formula C21H24N4O3 B2380174 7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899948-22-2

7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2380174
CAS No.: 899948-22-2
M. Wt: 380.448
InChI Key: DQQLMMWUTHZSDF-UHFFFAOYSA-N
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Description

7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of oxazolo[2,3-f]purines This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a phenylpropyl group attached to an oxazolo[2,3-f]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazolo[2,3-f]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazolo[2,3-f]purine core.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Methyl Group: Methylation is achieved using methyl iodide or methyl sulfate in the presence of a base.

    Addition of the Phenylpropyl Group: The phenylpropyl group is introduced through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding oxazolo[2,3-f]purine-2,4-dione derivatives.

    Reduction: Formation of reduced oxazolo[2,3-f]purine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and polymers.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione: This compound is unique due to its specific substitution pattern and the presence of the oxazolo[2,3-f]purine core.

    Other Oxazolo[2,3-f]purine Derivatives: Compounds with different substituents on the oxazolo[2,3-f]purine core, such as this compound, exhibit varying biological activities and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-tert-butyl-4-methyl-2-(3-phenylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-21(2,3)15-13-25-16-17(22-19(25)28-15)23(4)20(27)24(18(16)26)12-8-11-14-9-6-5-7-10-14/h5-7,9-10,13H,8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQLMMWUTHZSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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